7-(Trifluoromethyl)benzothiophene-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

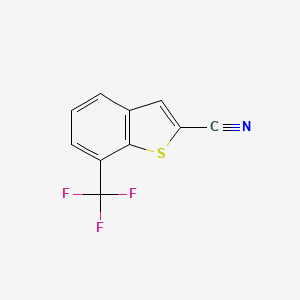

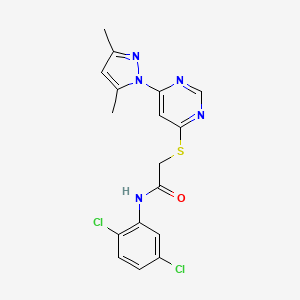

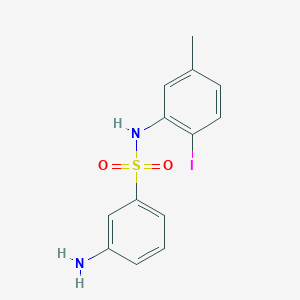

7-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C10H4F3NS . It is a derivative of benzothiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .

Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)benzothiophene-2-carbonitrile consists of a benzothiophene ring substituted with a trifluoromethyl group at the 7th position and a carbonitrile group at the 2nd position .Aplicaciones Científicas De Investigación

Heterocyclic Compounds and Biological Significance

Research into heterocyclic compounds, including benzothiophene derivatives, reveals a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, among others. The presence of trifluoromethyl groups in such compounds often enhances their biological efficacy and pharmacokinetic properties. Such compounds are considered valuable in medicinal chemistry for the development of future drugs due to their potent pharmacological activities (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry and Materials Science

Benzothiophene derivatives play a crucial role in supramolecular chemistry and materials science. Their ability to self-assemble into nanometer-sized structures makes them useful in applications ranging from nanotechnology to biomedical engineering. The incorporation of trifluoromethyl groups can modify the physical properties of these compounds, making them more versatile for various applications (Cantekin, de Greef, & Palmans, 2012).

Environmental and Extraction Studies

In environmental science, the study of organosulfur compounds, including benzothiophene derivatives, is crucial for understanding the fate of these compounds in petroleum-contaminated environments. Biodegradation studies help in assessing the environmental impact and the development of remediation strategies (Kropp & Fedorak, 1998). Additionally, research on liquid-liquid extraction (LLE) processes for rare earth elements has evolved, with benzothiophene derivatives potentially playing a role in the development of more efficient extraction solvents (Hidayah & Abidin, 2018).

Chemical Synthesis and CO2 Fixation

The role of benzothiophene derivatives in chemical synthesis, including the fixation of CO2, showcases their potential in green chemistry and the synthesis of value-added chemicals. Such research offers pathways to utilize CO2 as a feedstock in organic synthesis, contributing to the development of environmentally friendly manufacturing processes (Vessally et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYHNQZXWSUJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)benzothiophene-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)

![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)

![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2395561.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide](/img/structure/B2395563.png)

![3,3-Dimethyl-4-[1-[5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2395565.png)

![Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/no-structure.png)